2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine
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Overview
Description
2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine typically involves the reaction of 4-chloro-6-((1-methylethyl)amino)-1,3,5-triazine with acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their reaction with acetamide. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to form corresponding amines and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while hydrolysis can produce amines and acids.
Scientific Research Applications
2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine has several scientific research applications:
Agriculture: It is used as a herbicide to control the growth of unwanted plants.
Pharmaceuticals: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action of 2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits the photosynthesis process in plants by targeting the photosystem II complex. This leads to the disruption of electron transport and ultimately results in the death of the plant.
Comparison with Similar Compounds
Similar Compounds
Atrazine: Another triazine herbicide with similar chemical structure and herbicidal activity.
Simazine: A triazine compound used as a pre-emergent herbicide.
Propazine: Similar to atrazine and simazine, used for controlling broadleaf weeds.
Uniqueness
2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its effectiveness as a herbicide and potential therapeutic applications make it a valuable compound in various fields.
Properties
IUPAC Name |
N-[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN5O/c1-4(2)10-7-12-6(9)13-8(14-7)11-5(3)15/h4H,1-3H3,(H2,10,11,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGOTEDYNQVLGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)Cl)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232301 |
Source
|
Record name | Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20232301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83364-15-2 |
Source
|
Record name | Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083364152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20232301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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